4-Phenyl-oxazole-2-carboxylic acid
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Overview
Description
4-Phenyl-oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This compound is characterized by a phenyl group attached to the fourth position of the oxazole ring and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-oxazole-2-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent, which facilitates the cyclization at room temperature. The reaction conditions often include the use of manganese dioxide as a heterogeneous reagent in a packed reactor .
Industrial Production Methods: Industrial production methods for oxazole derivatives, including this compound, often involve flow synthesis techniques. These methods are advantageous due to their efficiency and ability to produce high yields with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the phenyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in a packed reactor.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4-Phenyl-oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its biological activity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-oxazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Oxazole: A basic five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: 4-Phenyl-oxazole-2-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJPMPJFOPIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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